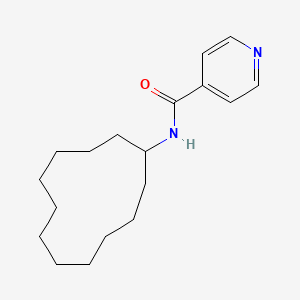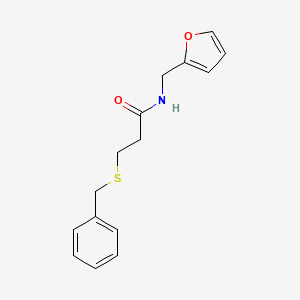![molecular formula C21H26N6O B5572479 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, showcasing the intricate processes involved in creating such molecules (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray crystallography and density functional theory (DFT) calculations. The detailed crystal structure and optimized geometric bond lengths and angles can be compared to theoretical values, as seen in the aforementioned study, providing insight into the stability and reactivity of the molecule.
Chemical Reactions and Properties
The chemical reactions and properties of such molecules can be diverse, depending on the functional groups present. For example, the interaction with various reagents and conditions can lead to products with significant biological or physical properties. The synthesis and herbicidal activities of related compounds show how modifications in the molecular structure can affect their biological activity and chemical properties (Fu-b, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined through experimental methods and can provide valuable information for the compound's application in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity with different chemicals, stability under various conditions, and potential for forming derivatives, are essential for comprehensively understanding the compound's versatility and applicability. Studies on related compounds, exploring their synthesis, reactivity, and potential applications, offer insights into how these properties are characterized and utilized (Lis et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide is involved in the synthesis and study of its electrophysiological activity, particularly in relation to cardiac functions. The compound has shown potential in vitro potency comparable to sematilide, a selective class III agent, suggesting its viability in producing class III electrophysiological activity within the N-substituted benzamide series. This has implications for its use in studying and potentially treating reentrant arrhythmias (Morgan et al., 1990).
Radiolabeling for Receptor Imaging
This chemical compound has also been investigated in the context of developing radiolabeled, nonpeptide angiotensin II antagonists useful for imaging angiotensin II AT1 receptors. Such developments are crucial for advancing our understanding of cardiovascular diseases and developing new therapeutic strategies (Hamill et al., 1996).
Antibacterial Agent Development
Research into novel heterocyclic compounds containing sulfonamido moieties, including derivatives of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide, has highlighted their potential as antibacterial agents. These studies are essential for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Azab et al., 2013).
Anticancer and Anti-inflammatory Research
Further investigations have demonstrated the utility of related imidazolylbenzamides in the synthesis of compounds with potential anticancer and anti-inflammatory properties. This research contributes to the ongoing search for more effective and targeted cancer therapies and inflammation management strategies (Rahmouni et al., 2016).
Fluorescent Properties for Bioimaging
Studies on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide have revealed their potential in bioimaging applications. These compounds' solid-state stability and significant fluorescence make them promising candidates for developing novel fluorescent markers for biological research (Tomoda et al., 1999).
Mecanismo De Acción
The mechanism of action of imidazole derivatives can vary widely depending on the specific derivative and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-13-6-7-18(14(2)10-13)21(28)23-9-8-22-19-11-20(26-17(5)25-19)27-12-24-15(3)16(27)4/h6-7,10-12H,8-9H2,1-5H3,(H,23,28)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVRMKXHIRNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)
![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)